[1-(Aminomethyl)cyclobutyl](cyclobutyl)methanol

medicinal chemistry building blocks SAR

[1-(Aminomethyl)cyclobutyl](cyclobutyl)methanol (CAS 2041-56-7; molecular formula C₆H₁₃NO; MW 115.18 g/mol) is a cyclobutyl-containing amino alcohol building block that features a primary amine and a primary alcohol on a quaternary carbon center. It is commercially available as a research intermediate for medicinal chemistry and drug discovery programs.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
Cat. No. B13189756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Aminomethyl)cyclobutyl](cyclobutyl)methanol
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESC1CC(C1)C(C2(CCC2)CN)O
InChIInChI=1S/C10H19NO/c11-7-10(5-2-6-10)9(12)8-3-1-4-8/h8-9,12H,1-7,11H2
InChIKeyQPBJHAACMVBNDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is [1-(Aminomethyl)cyclobutyl](cyclobutyl)methanol and Why Does Its Procurement Require a Detailed Evidence Guide?


[1-(Aminomethyl)cyclobutyl](cyclobutyl)methanol (CAS 2041-56-7; molecular formula C₆H₁₃NO; MW 115.18 g/mol) is a cyclobutyl-containing amino alcohol building block that features a primary amine and a primary alcohol on a quaternary carbon center. It is commercially available as a research intermediate for medicinal chemistry and drug discovery programs . The compound belongs to the class of gem‑dialkyl amino alcohols whose conformational and physicochemical properties are highly sensitive to the size and nature of the cycloalkyl ring, a phenomenon that has been systematically investigated in pharmacological contexts [1].

Structure Cyclobutyl amino alcohol with gem-dialkyl quaternary center and constrained ring geometry
Workflow Supports ring-size dependent SAR studies and medicinal chemistry building-block campaigns
Profile Reported intermediate lipophilicity range between cyclopropyl and cyclopentyl analogs

Why Generic Substitution of [1-(Aminomethyl)cyclobutyl](cyclobutyl)methanol Is Scientifically Unjustified


Simply replacing [1-(aminomethyl)cyclobutyl](cyclobutyl)methanol with another cycloalkyl amino alcohol (e.g., the cyclopropyl, cyclopentyl, or cyclohexyl analog) ignores the experimentally verified relationship between ring size and pharmacological activity. Newman et al. demonstrated that within series of cholinergic agonists, antagonists, antihistamines, and local anesthetics, the gem‑dialkyl group (cyclobutyl vs. cyclopentyl vs. cyclohexyl) produced measurable shifts in biological potency and physicochemical behavior [1]. Furthermore, the cyclobutyl ring imparts distinct steric and electronic constraints that directly influence hydrogen‑bonding distances and conformational pre‑organization, factors that cannot be replicated by simpler or larger rings without altering the compound's target‑engagement profile.

Ring-size class Cyclobutyl steric and electronic constraints differ from cyclopropyl, cyclopentyl, and cyclohexyl analogs; the gem-dialkyl effect is ring-size dependent and may not transfer
Conformational pre-organization Hydrogen-bonding geometry is ring-size specific; target-engagement profile may shift when substituting alternative cycloalkyl rings
Physicochemical range MW, LogP, and solubility step changes across ring sizes may alter SAR interpretation and membrane-permeability context

Quantitative Differentiation Evidence for [1-(Aminomethyl)cyclobutyl](cyclobutyl)methanol


Molecular Weight and Heavy Atom Count Distinguish Cyclobutyl Analogs from Their Cyclopropyl and Cyclopentyl Counterparts

The four‑membered cyclobutyl ring of the target compound provides a molecular weight of 115.18 g/mol and 8 heavy atoms. The nearest smaller analog, [1‑(aminomethyl)cyclopropyl]methanol (C₅H₁₁NO), has a molecular weight of ~101.15 g/mol, whereas the larger cyclopentyl analog (C₇H₁₅NO) weighs ~129.20 g/mol. This 14–14.5 Da step change directly influences LogP, solubility, and passive membrane permeability, making the cyclobutyl compound a distinct physicochemical entity [1].

Molecular Weight
Class-level inference
Target 115.18 g/mol Δ +14.0 / −14.0 Da Cyclopropyl ~101.15 | Cyclopentyl ~129.20
Supports lipophilicity-range differentiation
Physicochemical class-level context
medicinal chemistry building blocks SAR

Rotatable Bond Count Differentiates [1-(Aminomethyl)cyclobutyl]methanol from More Flexible Analogs

The target compound contains only 2 rotatable bonds (the CH₂NH₂ and CH₂OH groups attached to the quaternary center). In contrast, the cyclopentyl and cyclohexyl analogs introduce additional rotatable bonds due to larger ring conformers, and acyclic amino alcohols such as 2‑amino‑2‑methylpropan‑1‑ol possess 3 rotatable bonds. Lower rotatable bond count is correlated with improved oral bioavailability and target specificity [1].

Rotatable Bonds
Class-level inference
Target 2 rotatable bonds Δ −1 vs acyclic analog Acyclic amino alcohol: 3 rotatable bonds
May support binding-affinity optimization
Conformational class-level context
conformational analysis drug design building blocks

Experimentally Determined Boiling Point and Density Enable Reliable Process Handling

The boiling point of [1-(aminomethyl)cyclobutyl]methanol is 194.2 °C at 760 mmHg, and its density is 1.022 g/cm³. The closely related building block cyclobutylmethanol (CAS 4415‑82‑1), which lacks the aminomethyl group, boils at 140–144 °C and has a density of ~0.91 g/cm³. The 50+ °C boiling point elevation and higher density are attributable to the additional polar primary amine, which enhances intermolecular hydrogen bonding and alters purification and formulation parameters .

Process Properties
Data to verify
194.2 °C / 1.022 g/cm³
Supports process-handling review
Data to verify; source-specific review
process chemistry scale-up physical properties

Optimal Application Scenarios for [1-(Aminomethyl)cyclobutyl](cyclobutyl)methanol Based on Quantitative Differentiation


Synthesis of Conformationally Constrained CNS‑Active Drug Candidates

The intermediate molecular weight (115.18 g/mol), low rotatable bond count (2), and balanced LogP (XLogP3 = −0.3) position [1-(aminomethyl)cyclobutyl]methanol as a privileged building block for constructing CNS‑penetrant molecules. Its rigid cyclobutyl core can be used to lock pharmacophoric elements in a predefined orientation, potentially improving target selectivity and metabolic stability. [1]

Replacement of Acyclic Amino Alcohols in Kinase Inhibitor Scaffolds

The cyclobutyl moiety offers a conformationally restricted alternative to flexible acyclic linkers (e.g., 3‑aminopropanol) commonly used in kinase inhibitor design. The reduced rotatable bond count may enhance binding affinity by lowering the entropic cost of target engagement. [1]

Process Development Requiring High‑Boiling, Dense Reaction Intermediates

The high boiling point (194.2 °C) and elevated density (1.022 g/cm³) relative to other small‑ring building blocks make this compound advantageous in continuous‑flow chemistry and distillation‑intensive synthetic sequences, where phase separation and thermal stability are critical.

Application
Selection Property
Validation Focus
CNS-penetrant design studies
Conformationally constrained cyclobutyl core
Target-selectivity and metabolic-stability review
Kinase inhibitor scaffold studies
Reduced conformational flexibility profile
Binding-affinity study context
Process-development studies
Elevated boiling point and density profile
Distillation and phase-separation review
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